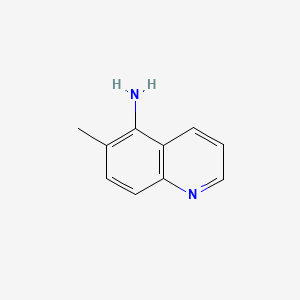

3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol

Overview

Description

3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol, also known as 3-phenylpyrazole, is an organic compound that is widely used in the synthesis of pharmaceuticals and other compounds. It is a white solid with a molecular weight of 186.22 g/mol. 3-phenylpyrazole has a wide range of applications in the pharmaceutical and chemical industries due to its unique properties.

Scientific Research Applications

Synthesis and Characterization

The compound has been synthesized and characterized through various techniques. Vyas et al. (2012) reported the synthesis of a closely related compound, 1‐phenyl‐3‐(propan‐2‐yl)‐1H‐pyrazol‐5‐ol, highlighting its application in pharmaceutical and agrochemical industries. The synthesis involved a slow solvent evaporation technique, and the compound was characterized using powder XRD, FT–IR, TG–DTA–DSC, and dielectric study (Vyas et al., 2012).

Chemical Reactions and Derivatives

The compound serves as a versatile synthon for preparing various derivatives. Arbačiauskienė et al. (2009) used 1-Phenyl-1H-pyrazol-3-ol, a similar compound, to prepare various 1-phenyl-1H-pyrazole derivatives. These derivatives were synthesized through Pd-catalyzed cross-coupling reactions to yield (het)aryl- and carbo-functionally substituted 1-phenyl-1H-pyrazoles (Arbačiauskienė et al., 2009).

Antimicrobial Activity

The pyrazole derivatives exhibit notable antimicrobial activity. Hamed et al. (2020) synthesized Schiff bases of chitosan with heteroaryl pyrazole derivatives, including 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde, and evaluated their antimicrobial activity against various bacteria and fungi (Hamed et al., 2020).

Catalytic Activities

Compounds derived from pyrazole-based ligands have been used in catalytic activities. Zhang et al. (2007) synthesized dinuclear copper(II) complexes derived from pyrazole-containing ligands, exhibiting catalytic oxidation properties for modeling the functional properties of catechol oxidase (Zhang et al., 2007).

Spectroscopic and Quantum Chemical Studies

Extensive spectroscopic and quantum chemical studies have been conducted on pyrazole derivatives. Viji et al. (2020) carried out characterization and molecular docking of a related compound, revealing its antimicrobial activity and interaction with different proteins (Viji et al., 2020).

Mechanism of Action

Target of Action

It’s known that pyrazole derivatives have been shown to be cytotoxic to several human cell lines . They have a wide variety of biological activities and are key structural motifs in several drugs currently on the market .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in a way that leads to cytotoxic effects .

Biochemical Pathways

It’s known that pyrazole derivatives can affect various biochemical pathways, leading to a wide range of biological activities .

Result of Action

It’s known that some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .

properties

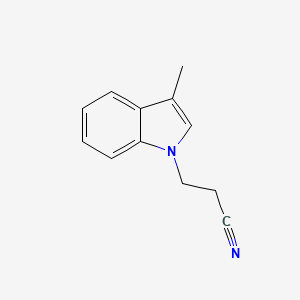

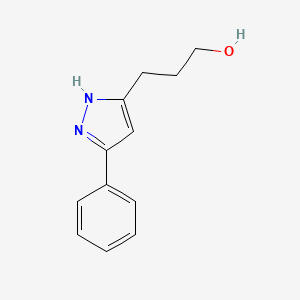

IUPAC Name |

3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c15-8-4-7-11-9-12(14-13-11)10-5-2-1-3-6-10/h1-3,5-6,9,15H,4,7-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAGTEWKRZLAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)